![molecular formula C9H8N2O2 B1499564 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid CAS No. 27224-27-7](/img/structure/B1499564.png)
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
Overview
Description
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar pyrrolopyridine derivatives have been synthesized for various biological evaluations .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound is very soluble, with a solubility of 2.81 mg/ml .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in the development and progression of various cancers. Abnormal activation of FGFR signaling pathways is associated with several types of tumors, including breast, lung, prostate, bladder, and liver cancers. The derivatives of this compound, particularly compound 4h , have shown significant inhibitory activity against FGFR1–4, with low IC50 values indicating high potency. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion abilities, making them promising candidates for cancer therapy .
Targeted Drug Design
The structural features of 1H-pyrrolo[3,2-b]pyridine-3-acetic acid make it an attractive scaffold for the design of targeted drugs. Its ability to bind selectively to FGFR isoforms allows for the development of targeted therapies that can minimize off-target effects and improve therapeutic outcomes. The low molecular weight of certain derivatives, such as compound 4h , is beneficial for subsequent optimization in drug design, enhancing the potential for creating more effective and less toxic therapeutic agents .
Signal Transduction Research
The compound’s role in FGFR inhibition also extends to signal transduction research. The FGF–FGFR axis is involved in pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other critical processes. By studying the effects of 1H-pyrrolo[3,2-b]pyridine-3-acetic acid derivatives on FGFR-dependent signaling, researchers can gain insights into the molecular mechanisms underlying these biological functions and how their dysregulation contributes to disease states .
Molecular Biology Studies
In molecular biology, the compound serves as a tool to understand the autophosphorylation of tyrosine residues and the activation of downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. These pathways are essential for cellular communication and response to external stimuli. By inhibiting FGFR, researchers can study the impact of these pathways on cell behavior and identify potential targets for intervention .
Pharmacological Research
Pharmacological studies of 1H-pyrrolo[3,2-b]pyridine-3-acetic acid derivatives focus on their potential as lead compounds for the development of new medications. With the FDA’s recent approval of FGFR inhibitors like Erdafitinib and Pemigatinib, there is a growing interest in expanding the class of FGFR-targeting drugs. These studies contribute to the understanding of pharmacodynamics, pharmacokinetics, and the therapeutic index of new drug candidates .
TNIK Inhibition for Immunomodulation
Another application is the inhibition of Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway and has implications in immune response regulation. Compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold have shown high inhibition of TNIK, with some exhibiting IC50 values lower than 1 nM. These findings suggest potential uses in immunomodulatory therapies and the treatment of diseases where the Wnt pathway is implicated .
Safety and Hazards
The compound has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
It is known that fgfr inhibitors block the activation of the fgfr signaling pathway, which is involved in regulating organ development, cell proliferation, migration, angiogenesis, and other processes .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in cell proliferation, migration, and survival.
Pharmacokinetics
It has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 0.81, indicating its lipophilicity . Lipophilicity can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Fgfr inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIMQAZVVLLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668547 | |
Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
CAS RN |
27224-27-7 | |
Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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